3-Bromo-7-fluoroimidazo[1,2-a]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-7-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWHAZGZFYOGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Br)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858589 | |
| Record name | 3-Bromo-7-fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263058-67-8 | |
| Record name | 3-Bromo-7-fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Medicinal Chemistry Exploration and Structure Activity Relationship Sar Studies of 3 Bromo 7 Fluoroimidazo 1,2 a Pyridine Derivatives
Imidazo[1,2-a]pyridine (B132010) as a Privileged Scaffold for Lead Compound Identification
The imidazo[1,2-a]pyridine core is a fused bicyclic 5-6 heterocyclic ring system that is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.orgnih.gov This designation stems from its ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netbenthamscience.com Marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) feature this core structure, underscoring its therapeutic relevance. rsc.orgnih.govresearchgate.net
The scaffold's value is demonstrated by its extensive application in the discovery of compounds with activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.govnih.gov Its structural rigidity, combined with the presence of nitrogen atoms that can act as hydrogen bond acceptors, allows for specific and high-affinity interactions with various enzymes and receptors. researchgate.net Researchers have successfully identified potent inhibitors of Mycobacterium tuberculosis and various cancer cell lines by screening libraries of imidazo[1,2-a]pyridine derivatives, solidifying its role as a foundational structure for identifying novel lead compounds. rsc.orgnih.govnih.gov The versatility of this scaffold provides a robust starting point for developing new therapeutic agents through targeted structural modifications. researchgate.netrsc.org
Rational Design Principles for Novel 3-Bromo-7-fluoroimidazo[1,2-a]pyridine Analogs
Starting from the this compound core, rational drug design principles are employed to generate novel analogs with improved potency, selectivity, and pharmacokinetic profiles. These strategies leverage an understanding of how specific structural modifications influence biological activity.
The biological activity of imidazo[1,2-a]pyridine derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring. The introduction of fluorine and bromine atoms at the C7 and C3 positions, respectively, significantly alters the electronic properties, lipophilicity, and metabolic stability of the parent molecule.
The fluorine atom at C7 is a strong electron-withdrawing group, which can influence the pKa of the heterocyclic nitrogen atoms and modulate the strength of interactions with biological targets, such as the π-π stacking with tyrosine residues in kinase active sites. nih.gov Furthermore, a C-F bond can enhance metabolic stability by blocking potential sites of oxidative metabolism. nih.gov
Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties and biological activity, is a cornerstone of medicinal chemistry. spirochem.com In the context of this compound, both halogen atoms can be considered in bioisosteric replacement strategies.
The fluorine atom at C7 can be viewed as a bioisostere for other small, electronegative groups or even a nitrogen atom. For instance, research has shown that an 8-fluoroimidazo[1,2-a]pyridine (B164112) can act as a physicochemical mimic and bioisosteric replacement for an imidazo[1,2-a]pyrimidine (B1208166) ring system in GABAA receptor modulators. nih.govnih.gov This suggests the 7-fluoro substituent in the title compound could mimic interactions typically formed by a nitrogen atom at that position, while offering altered lipophilicity and metabolic properties. nih.govmdpi.com
The bromine atom at C3, while being a useful synthetic handle, can also be replaced by other groups to fine-tune activity. Bioisosteric replacements for bromine could include other halogens (Cl), a cyano group (-CN), or a trifluoromethyl group (-CF3). Each replacement would alter the steric and electronic profile at the C3 position, potentially leading to different binding affinities or selectivities. A cyano group, for example, can act as a hydrogen bond acceptor, introducing a new potential interaction point with a target protein.
Scaffold hopping involves replacing the core molecular framework with a different one while preserving the original orientation of key binding groups. acs.orgbohrium.com Starting with a hit compound based on the this compound scaffold, medicinal chemists might replace the imidazo[1,2-a]pyridine core with other bicyclic heterocycles like pyrazolo[1,5-a]pyridines or imidazo[1,2-a]pyrazines to identify novel chemotypes with potentially improved properties or to escape existing patent landscapes. rsc.orgnih.govacs.org For example, a scaffold hopping approach was successfully used to convert an imidazo[1,2-a]pyridine-based anti-TB agent into a new series of pyrazolo[1,5-a]pyridine-3-carboxamides. rsc.org
Molecular hybridization, in contrast, involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially dual or enhanced activity. nih.gov The this compound scaffold could be hybridized with other known bioactive moieties. For instance, the C3-bromo position allows for the introduction of pharmacophores from other active classes, such as sulfonamides or tetrahydropyridines, which are known to possess antitubercular activity. nih.gov This strategy aims to leverage the recognized biological activities of different structural motifs within a single, novel chemical entity.
Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
A comprehensive SAR analysis is crucial for optimizing a lead compound. For derivatives of this compound, this involves systematically modifying the scaffold and observing the effects on biological activity.
One study on c-Met inhibitors provides valuable insights that can be extrapolated. While the study focused on 8-substituted imidazo[1,2-a]pyridines, the SAR data for substituents at a position adjacent to the pyridine (B92270) nitrogen is highly relevant. The data highlights how varying the substituent at this position impacts enzymatic inhibition.
| Compound | Substituent at C8 | c-Met IC50 (μM) |
|---|---|---|
| 15a | -H | 2.18 |
| 15c | -CF3 | >10 |
| 15g | -F | 0.089 |
| 15h | -Cl | 0.331 |
This data suggests that a small, electronegative substituent like fluorine at the C8 (or analogously, C7) position is highly beneficial for activity, whereas a bulky trifluoromethyl group is detrimental. nih.gov This supports the rationale for the 7-fluoro substitution in the parent compound of interest.
Further SAR exploration would involve modifying the C6 position. In a series of c-Met inhibitors with an 8-fluoro substituent, introducing polar groups on a phenyl ring at the C6 position was shown to significantly improve cellular activity. nih.gov
| Compound | Substituent at C8 | Substituent at C6 | EBC-1 Cell IC50 (nM) |
|---|---|---|---|
| 16d | -F | 4-Cyanophenyl | 106.7 |
| 16f | -F | 3-Cyanophenyl | 145.0 |
| 16b | -F | 5-Cyano-pyridin-2-yl | 188.5 |
The C3 position of the imidazo[1,2-a]pyridine scaffold is electronically rich and is the most common site for functionalization. researchgate.netresearchgate.net The introduction of a bromine atom at this position has a profound impact.
Electronically, the C3-bromine acts as an electron-withdrawing group, which can modulate the binding affinity of the entire scaffold. More significantly, it provides a crucial vector for chemical elaboration. The bromine atom can be readily replaced via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install a diverse range of substituents. researchgate.net This allows chemists to probe the steric and electronic requirements of a target's binding pocket in the region adjacent to the C3 position.
For example, in the development of anti-inflammatory agents targeting cyclooxygenase, the introduction of a nitro group (a strong electron-withdrawing group, similar to bromine in that respect) at the C3 position was explored. A derivative with a carboxyl group at C2 and a nitro group at C3 was identified as a potent inhibitor, demonstrating significant anti-inflammatory effects. informahealthcare.com This highlights that the electronic nature of the C3 substituent is a critical determinant of biological activity. The bromine at C3, besides being a synthetic linchpin, can also participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, which can contribute to enhanced binding affinity and selectivity.
Influence of Fluorine at C7 on Molecular Interactions and Biological Efficacy
One of the primary benefits of C7-fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability, leading to improved therapeutic potential. Furthermore, fluorine substitution can significantly impact lipophilicity, which governs the molecule's ability to cross cell membranes and reach its site of action. chemicalbook.com
From a biological efficacy standpoint, the 7-fluoro-imidazo[1,2-a]pyridine core is a key component in the development of potent enzyme inhibitors, particularly protein kinase inhibitors used in oncology. chemicalbook.comchemicalbook.com For instance, derivatives based on this scaffold have been developed as inhibitors of Interleukin-1 Receptor-Associated Kinase (IRAK) and Fms-Like Tyrosine kinase 3 (FLT3), both of which are implicated in hematopoietic cancers. chemicalbook.com The fluorine atom can engage in specific, favorable interactions within the kinase ATP-binding pocket, such as forming hydrogen bonds or participating in dipole-dipole interactions, thereby increasing binding affinity and inhibitory potency. In some contexts, the C-F bond can serve as a bioisostere for a hydrogen-bond-accepting nitrogen atom, allowing the scaffold to mimic other heterocyclic systems while offering superior drug-like properties. researchgate.net
Positional and Stereochemical Effects on Pharmacological Outcomes
The pharmacological profile of imidazo[1,2-a]pyridine derivatives is highly sensitive to the position and stereochemistry of their substituents. The specific placement of the bromo and fluoro groups, as in this compound, alongside other functionalizations, dictates the compound's therapeutic application.
Positional Effects: Research has demonstrated that modifying different positions on the imidazo[1,2-a]pyridine core can direct the resulting compound toward entirely different biological targets. For example:
C2-Position: The nature of the substituent at the C2 position has been shown to be a strong determinant of antiviral activity against human cytomegalovirus (HCMV). researchgate.net
C3-Position: This position is highly reactive and a common site for introducing diverse side chains. mdpi.com Functionalization at C3 has been explored for developing anti-ulcer agents and potent antiviral compounds. nih.gov
C6-Position: The C6 position has been identified as a "privileged" site for modifications aimed at inhibiting Rab geranylgeranyl transferase (RGGT), an enzyme involved in cellular signaling, without losing activity. nih.gov
C8-Position: The introduction of carboxamide groups at the C8 position has led to the development of a novel class of selective inhibitors against Mycobacterium tuberculosis. nih.gov
This positional sensitivity underscores the highly structured nature of the interactions between these compounds and their biological targets. The specific location of a substituent determines its orientation within a binding pocket, influencing which interactions are possible and ultimately defining its pharmacological effect.
Stereochemical Effects: Stereochemistry, the three-dimensional arrangement of atoms, is another critical factor. While specific studies comparing the pharmacological outcomes of different stereoisomers of this compound derivatives are not detailed in the available literature, the principles of stereoselectivity are fundamental to their action. Many complex derivatives synthesized from this scaffold are chiral. acs.org It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Therefore, for any chiral derivative of this compound, it is expected that one stereoisomer would be significantly more active or possess a more desirable pharmacological profile than the other.
Development of Structure-Property Relationships for this compound in Biological Systems
The development of structure-property relationships (SPR) and structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds into viable drug candidates. For the imidazo[1,2-a]pyridine class, extensive SAR studies have been conducted to establish clear links between chemical structure and biological properties such as potency, selectivity, and metabolic stability.
A key strategy involves the systematic modification of the scaffold and observing the resulting changes in biological activity. For example, in the development of Activin-like Kinase 2 (ALK2) inhibitors, a series of 7-aryl-imidazo[1,2-a]pyridine derivatives were synthesized with various substituents on a piperazine (B1678402) ring. This study revealed that even small changes, such as the addition of methyl groups, could significantly impact inhibitory potency (IC₅₀). nih.gov
Table 1: SAR of 7-Aryl-Imidazo[1,2-a]pyridine Derivatives as ALK2 Inhibitors
| Compound | Substituent (R) | ALK2 IC₅₀ (nM) |
| 19a | H | 32 |
| 19b | Me | 8 |
| 19d | i-Pr | <5 |
| 19e | 2,6-di-Me | 216 |
| 19f | 3,5-di-Me | 32 |
| 19g | Morpholine | 46 |
| Data sourced from a study on ALK inhibitors, illustrating how changes to a piperazine moiety on the core scaffold affect potency. nih.gov |
Similarly, studies on 6-substituted imidazo[1,2-a]pyridine derivatives as inhibitors of RGGT have demonstrated a clear relationship between the substituent at the C6 position and cytotoxic activity against cancer cell lines.
Table 2: Cytotoxicity of 6-Substituted Imidazo[1,2-a]pyridine Analogs in HeLa Cells
| Compound | C6-Substituent | Cytotoxicity IC₅₀ (µM) |
| 1b | 4-Fluorophenyl | 52.8 |
| 1c | 4-Chlorophenyl | 44.9 |
| 1e | 4-Nitrophenyl | 71.3 |
| 1g | 3-Pyridyl | 48.7 |
| 1h | 4-Pyridyl | 46.5 |
| 1i | 4-(N,N-Dimethylamino)phenyl | 66.2 |
| Data from a study on RGGT inhibitors, showing the effect of the C6-substituent on cytotoxicity. nih.gov |
These studies highlight a rational approach to drug design. By combining the strategic placement of bromo and fluoro groups with further modifications at other positions, researchers can fine-tune the properties of the molecule. The bromine at C3 can serve as a synthetic handle for introducing further diversity or act as a bulky group to confer selectivity. Concurrently, the fluorine at C7 enhances drug-like properties such as metabolic stability. chemicalbook.com This multi-faceted approach allows for the development of highly potent and selective compounds targeted against a wide array of diseases, from cancer to infectious diseases. nih.govnih.gov
Pre Clinical Biological and Pharmacological Investigations of 3 Bromo 7 Fluoroimidazo 1,2 a Pyridine and Its Analogs
In Vitro and In Vivo Pharmacological Screening Methodologies for Imidazo[1,2-a]pyridine (B132010) Derivatives
A variety of standardized and specialized assays are employed to determine the biological and pharmacological profiles of novel imidazo[1,2-a]pyridine derivatives. These methodologies span from cell-based screens to assess general bioactivity to highly specific enzymatic and receptor binding studies to elucidate mechanisms of action.
Cell-based assays are fundamental in the initial stages of drug discovery to evaluate the cytotoxic and anti-proliferative effects of new chemical entities. For imidazo[1,2-a]pyridine derivatives, these assays are crucial for identifying potential anti-cancer agents.
Cytotoxicity and Anti-Proliferative Assays: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity. It has been employed to determine the cytotoxic impact of novel imidazo[1,2-a]pyridine compounds on various cancer cell lines, including breast (HCC1937, MCF-7), ovarian, lung (A549), and prostate (PC-3, DU-145) cancer cells. nih.govnih.govnih.govnih.govnih.gov For instance, three new imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) were evaluated against the HCC1937 breast cancer cell line, with IP-5 and IP-6 showing strong cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively. nih.govnih.gov
Colony and Spheroid Formation Assays: To assess the long-term survival and self-renewal capacity of cancer cells, clonogenic and mammosphere assays are utilized. These have demonstrated that certain imidazo[1,2-a]pyridine derivatives can significantly reduce the survival rate and colony-forming ability of breast cancer cells. nih.gov
Cell Migration Assays: The scratch motility assay is a straightforward method to study cell migration. It has been used to test the anti-migration capabilities of imidazo[1,2-a]pyridine compounds, providing insights into their potential to inhibit cancer metastasis. nih.govnih.gov
Apoptosis and Cell Cycle Analysis: Flow cytometry is a powerful tool to investigate the mechanisms underlying cytotoxicity. Annexin V/PI dual staining can confirm if cell death occurs via apoptosis, while cell cycle analysis reveals whether compounds induce arrest at specific phases. nih.gov Western blot analysis is also used to detect the levels of key proteins involved in apoptosis (e.g., caspases 7 and 8, PARP cleavage) and cell cycle regulation (e.g., p53, p21). nih.govnih.gov
Enzyme inhibition is a major mechanism through which drugs exert their therapeutic effects. Imidazo[1,2-a]pyridine analogs have been extensively screened against various enzymes implicated in disease.
Kinase Inhibition: Protein kinases are critical regulators of cellular signaling and represent major targets in oncology. researchgate.net Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of several kinases. Assays often involve measuring the transfer of a phosphate (B84403) group from ATP to a substrate.
PI3K: A scintillation proximity assay was used to screen a chemical library and identify a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine derivative as a novel PI3K p110alpha inhibitor. drugbank.com
CLK1 and DYRK1A: The bioactivity of a family of new imidazo[1,2-a]pyridine derivatives was tested using protein kinase and ATP competition assays, revealing several compounds that inhibit Cdc2-like kinase 1 (CLK1) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) in the micromolar range. researchgate.netnih.gov One potent compound, 9e, exhibited an IC50 value of 4 nM against CLK1. nih.gov
FLT3: To identify inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML), inhibition kinetics studies are performed. Lineweaver-Burk plots can determine if the inhibition is competitive with ATP, indicating the compounds are type-I inhibitors that bind in the ATP pocket. nih.gov
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for treating ulcers caused by Helicobacter pylori. The inhibitory activity of 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives has been evaluated in vitro, with several analogs showing more potent inhibition than the standard drug thiourea. nih.gov
The imidazo[1,2-a]pyridine scaffold is famously associated with drugs that modulate the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. For imidazo[1,2-a]pyridine derivatives, studies have investigated their binding to the benzodiazepine (B76468) site on the GABA-A receptor. For example, the binding of 2-phenyl-imidazo[1,2-a]pyridine derivatives was assessed by their ability to inhibit the binding of radiolabeled ligands like [³H]-PK 11195 (for peripheral benzodiazepine receptors) and [³H]-flunitrazepam (for central benzodiazepine receptors) to brain membrane preparations. nih.gov
Electrophysiological Studies: To assess the functional activity of compounds at the receptor, electrophysiological techniques are employed. For instance, the effect of imidazo[1,2-a]pyridine derivatives on GABA-evoked chloride currents can be measured in voltage-clamped Xenopus oocytes expressing human recombinant GABA-A receptors (e.g., α1β2γ2S subtype). nih.gov This allows for the characterization of compounds as agonists, antagonists, or modulators of receptor function.
Exploration of Biological Activities of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine Analogs
Building on the diverse screening methodologies, research has uncovered significant anti-cancer and anti-infective properties among various analogs of imidazo[1,2-a]pyridine.
The imidazo[1,2-a]pyridine scaffold has proven to be a versatile template for the development of inhibitors targeting key pathways in cancer. nih.gov
PI3K Inhibition: The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer. A derivative, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a), was identified as a p110alpha inhibitor with an IC50 of 0.67 µM. drugbank.com Optimization led to compound 2g with an IC50 of 0.0018 µM, and further modification yielded a thiazole (B1198619) derivative (12) with potent and highly selective p110alpha inhibitory activity (IC50 = 0.0028 µM). drugbank.com This compound suppressed tumor growth in a mouse HeLa xenograft model. drugbank.com
FLT3 Inhibition: Activating mutations in FLT3 are common in acute myeloid leukemia (AML). nih.gov Several imidazo[1,2-a]pyridine derivatives have been developed as potent FLT3 inhibitors. One study identified compound 24, which was equally potent against wild-type FLT3-ITD and clinically relevant mutants like FLT3-ITD/D835Y and the gilteritinib-resistant FLT3-ITD/F691L. nih.gov Another series of imidazo[1,2-a]pyridine-thiophene derivatives were identified as type-I inhibitors of FLT3, with compound 5o showing equal anti-proliferative activity against cell lines driven by FLT3-ITD, FTL3-ITD/D835Y, and FLT3-ITD/F691L. nih.gov
KRAS Inhibition: Mutations in the KRAS gene are notoriously difficult to target. A scaffold hopping strategy led to the development of imidazo[1,2-a]pyridine derivatives as covalent inhibitors of KRAS G12C. rsc.org Preliminary screening identified compound I-11 as a potent agent against KRAS G12C-mutated NCI-H358 cells. rsc.org
Tubulin Polymerization Inhibition: A series of imidazo[1,2-a]pyridine-oxadiazole hybrids were synthesized and evaluated for their anti-cancer activity. nih.gov Compound 6d showed the highest potency against A549 lung cancer cells (IC50 = 2.8 µM) and was found to inhibit tubulin polymerization with an IC50 of 3.45 µM. nih.gov
General Cytotoxicity: Novel imidazo[1,2-a]pyridines have shown broad anti-cancer effects. Compounds IP-5 and IP-6 demonstrated significant cytotoxicity against HCC1937 breast cancer cells. nih.gov Further investigation showed that IP-5 induces cell cycle arrest by increasing levels of p53 and p21 and triggers the extrinsic apoptosis pathway. nih.govnih.gov
Table 1: Anti-Cancer Activity of Selected Imidazo[1,2-a]pyridine Analogs
| Compound/Derivative Class | Target/Cell Line | Activity (IC50) | Source(s) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-thiazole (12) | PI3K p110α | 0.0028 µM | drugbank.com |
| Imidazo[1,2-a]pyridine (9e) | CLK1 | 4 nM | nih.gov |
| Imidazo[1,2-a]pyridine-oxadiazole (6d) | A549 (Lung Cancer) | 2.8 µM | nih.gov |
| Imidazo[1,2-a]pyridine-oxadiazole (6d) | Tubulin Polymerization | 3.45 µM | nih.gov |
| IP-5 | HCC1937 (Breast Cancer) | 45 µM | nih.govnih.gov |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 µM | nih.govnih.gov |
The imidazo[1,2-a]pyridine core is also present in compounds with significant activity against a range of infectious pathogens.
Antituberculosis: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new drugs. rsc.org Imidazo[1,2-a]pyridine amides have emerged as a promising class of anti-TB agents. rsc.org
A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed excellent in vitro activity against replicating, non-replicating, MDR, and XDR Mtb strains, with MIC90 values often below 1 µM. rsc.orgnih.gov
The clinical candidate Telacebec (Q203) belongs to this class and targets the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration. rsc.org
Other analogs, such as N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, also target QcrB and show excellent in vitro activity (MIC90, 0.069–0.174 μM) against drug-susceptible Mtb. rsc.org
Antibacterial and Antifungal: A series of novel imidazo[1,2-a]pyridine derivatives linked to secondary amines were screened for antimicrobial activity. wisdomlib.org Several compounds displayed significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. wisdomlib.org Another study on 3-substituted-2-biphenyl imidazo(1,2-a)pyridine derivatives also reported moderate to strong activity against various bacterial and fungal species. researchgate.net
Antiprotozoal (Anti-helmintic): Using albendazole (B1665689) as a lead compound, a series of 18 imidazo[1,2-a]pyridine derivatives were designed and synthesized as potential anti-helmintic drugs. nih.gov In vitro screening against roundworm eggs and imago showed that several compounds had good inhibitory effects. nih.gov Compound 4l was particularly potent, with an IC50 of 0.65 µM against eggs and 1.04 µM against the imago, and demonstrated an anti-helmintic rate of over 99% in vivo. nih.gov
Table 2: Anti-Infective Activity of Selected Imidazo[1,2-a]pyridine Analogs
| Compound/Derivative Class | Pathogen | Activity (MIC/IC50) | Source(s) |
|---|---|---|---|
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | MDR & XDR M. tuberculosis | ≤1 µM (MIC90) | rsc.orgnih.gov |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis (DS) | 0.069–0.174 µM (MIC90) | rsc.org |
| Imidazo[1,2-a]pyridine (4l) | Roundworm (egg) | 0.65 µM (IC50) | nih.gov |
| Imidazo[1,2-a]pyridine (4l) | Roundworm (imago) | 1.04 µM (IC50) | nih.gov |
Neuropharmacological Effects (e.g., Anxiolytic-like, Sedative Properties, GABA Receptor Allosteric Modulation)
The imidazo[1,2-a]pyridine core is a well-established scaffold for agents acting on the central nervous system, with derivatives exhibiting anxiolytic and sedative properties. researchgate.net This activity is primarily linked to their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain. mdpi.commdpi.com
Analogs such as imidazo[1,2-a]pyrimidines and 1-phenylimidazo[4,5-b]pyridines have been identified as selective ligands for the benzodiazepine binding site on GABA-A receptors. nih.govwipo.int These compounds can show functional selectivity for specific receptor subtypes, such as the α2, α3, and α5 subunits, which are believed to mediate the anxiolytic effects of benzodiazepines. nih.govwipo.intnih.gov For instance, research into pyrido[1,2-a]benzimidazoles, a related structure, has yielded compounds with high affinity for the benzodiazepine binding site, demonstrating efficacy in animal models predictive of anxiolytic activity. nih.gov
A notable analog, RWJ-51204 (5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo acs.orgjst.go.jpimidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide), binds with high affinity (Kᵢ = 0.2-2 nM) to the benzodiazepine site on GABA-A receptors. nih.gov It functions as a partial agonist, demonstrating a profile of anxiolytic activity with potentially less sedation and motor impairment compared to full agonists like benzodiazepines. nih.gov In pre-clinical models, RWJ-51204 was effective in seizure inhibition and conflict tests in rodents and monkeys. nih.gov The search for such subtype-selective, partial agonists is a key strategy in developing novel anxiolytics with improved side-effect profiles. mdpi.comnih.gov
Table 1: Anxiolytic-like Activity of Imidazo[1,2-a]pyridine Analog RWJ-51204 This table is interactive. You can sort and filter the data.
| Test Model | Species | Endpoint | Result (ED₅₀ or MED) | Citation |
|---|---|---|---|---|
| Pentylenetetrazole-induced Seizure | Mouse | Inhibition | 0.04 mg/kg | nih.gov |
| Vogel Conflict Test | Rat | Anti-conflict | 0.36 mg/kg | nih.gov |
| Elevated Plus-Maze | Rat | Anti-anxiety | 0.1 mg/kg | nih.gov |
| Squirrel Monkey Conflict Test | Monkey | Anti-conflict | 0.49 mg/kg | nih.gov |
Anti-Inflammatory and Analgesic Research
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant anti-inflammatory and analgesic properties in pre-clinical studies. tci-thaijo.orgnih.gov
One analog, 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213), was found to have more potent analgesic activity than indomethacin (B1671933) and morphine in several pain models, including the silver nitrate, Randall-Selitto, and phenylquinone writhing tests. nih.gov Y-9213 also possessed antipyretic (fever-reducing) activity comparable to indomethacin. nih.gov
More recent research has focused on the anti-inflammatory mechanisms of these compounds. A novel synthetic imidazo[1,2-a]pyridine derivative, identified as MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine -3-amine), has been shown to exert anti-inflammatory effects in breast and ovarian cancer cell lines. nih.govnih.gov MIA treatment reduced the levels of inflammatory cytokines and suppressed the expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS) genes, both of which are key mediators of inflammation. nih.gov
Table 2: Analgesic Activity of Imidazopyridine Derivative Y-9213 This table is interactive. You can sort and filter the data.
| Test Model | Finding | Comparison | Citation |
|---|---|---|---|
| Silver Nitrate Test | More potent analgesia | Indomethacin, Morphine | nih.gov |
| Randall-Selitto Test | More potent analgesia | Indomethacin, Morphine | nih.gov |
| Phenylquinone Writhing Test | More potent analgesia | Indomethacin, Morphine | nih.gov |
| Tail Pinch & Electric Stimulation | Showed analgesia | Not specified | nih.gov |
| Warm Water Foot Withdrawal | More effective in spinal-sectioned mice | Mephenesin, Diazepam | nih.gov |
Cardiotonic and Antiulcer Investigations
The imidazo[1,2-a]pyridine scaffold is the basis for several compounds investigated for gastrointestinal and cardiovascular effects.
Antiulcer Activity: Several imidazo[1,2-a]pyridine derivatives have been developed as potent antiulcer agents, primarily through their action as gastric acid secretion inhibitors. acs.orgdocumentsdelivered.com Zolimidine is one such compound that has seen commercial use. nih.gov The mechanism of these agents often involves the inhibition of the H⁺/K⁺-ATPase proton pump in gastric parietal cells. Structure-activity relationship studies have shown that the specific conformation of these molecules is critical for their antisecretory activity. documentsdelivered.com For example, research has demonstrated that an "extended" molecular conformation is required for biological activity at the target receptor. documentsdelivered.com Other related analogs, including imidazo[1,2-α]pyridinyl-ethylbenzothiazoles, have also shown good inhibition of stress-induced ulcers. jst.go.jp
Cardiotonic Investigations: The imidazo[1,2-a]pyridine structure is also found in the cardiotonic drug Olprinone. nih.govnih.gov Olprinone is a phosphodiesterase 3 (PDE3) inhibitor, which leads to increased levels of cyclic AMP, resulting in positive inotropic (increased heart muscle contractility) and vasodilatory effects. In contrast, the analgesic analog Y-9213 was found to have minimal effects on the cardiovascular and respiratory systems in canine models, suggesting that not all derivatives in this class share the same cardiovascular profile. nih.gov
Molecular Mechanism of Action Elucidation (Pre-clinical Focus)
Target Identification and Validation in Cellular and Biochemical Systems
Pre-clinical research has identified several distinct molecular targets for imidazo[1,2-a]pyridine analogs, confirming the versatility of this scaffold.
GABA-A Receptors: As detailed in section 4.2.3, the benzodiazepine binding site on the GABA-A receptor is a primary target for derivatives designed to have neuropharmacological effects like anxiolysis. nih.govnih.gov Binding assays have confirmed high-affinity interactions, and electrophysiological studies have validated their modulatory effects on receptor function. nih.govnih.gov
PI3K/mTOR Kinases: In the field of oncology, a series of imidazo[1,2-a]pyridine derivatives were designed and validated as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). acs.org Compound 15a from this series proved to be a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity. acs.org
KRAS Protein: The oncogenic protein KRAS, particularly the G12D mutant, has been identified as a target for novel imidazo[1,2-a]pyridine derivatives. researchgate.netnih.gov Another study successfully used the imidazo[1,2-a]pyridine scaffold to develop covalent inhibitors targeting the KRAS G12C mutation. rsc.org
Nuclear Factor-κB (NF-κB): For anti-inflammatory action, the p50 subunit of the transcription factor NF-κB was identified as a direct target for the derivative MIA. nih.gov ELISA-based methods were used to confirm that MIA suppressed NF-κB's DNA binding activity. nih.gov
Molecular Interactions with Specific Biological Macromolecules
Understanding the specific interactions between imidazo[1,2-a]pyridine derivatives and their biological targets is crucial for rational drug design.
Interaction with GABA-A Receptors: Analogs like RWJ-51204 act as allosteric modulators by binding to the benzodiazepine site, which is distinct from the GABA binding site. nih.gov This binding enhances the effect of GABA, increasing the flow of chloride ions and causing hyperpolarization of the neuron. mdpi.com
Interaction with NF-κB: Molecular docking studies have shown that the anti-inflammatory compound MIA fits into a binding pocket of the NF-κB p50 subunit. nih.gov This interaction is thought to be responsible for inhibiting the transcription factor's activity.
Interaction with KRAS: Molecular dynamics simulations of an imidazo[1,2-a]pyridine derivative, C4 [2-methyl-3-((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)imidazo[1,2-a]pyridine], revealed its ability to bind to the active, GTP-bound form of KRASG12D. nih.gov This binding induces conformational shifts in the critical switch-I and switch-II regions, forcing the protein into an inactive, "off-like" state. nih.gov
Conformational Requirements for Antiulcer Activity: For H⁺/K⁺-ATPase inhibitors, the three-dimensional shape of the molecule is paramount. Studies on 3-substituted 2-methylimidazo[1,2-a]pyridines revealed that only isomers mimicking an "extended" conformation possessed gastric antisecretory activity, highlighting the specific spatial arrangement required for receptor binding. documentsdelivered.com
Pathway Modulation and Cellular Responses at a Mechanistic Level
The binding of imidazo[1,2-a]pyridine derivatives to their molecular targets triggers downstream signaling events and cellular responses.
STAT3/NF-κB/iNOS/COX-2 Pathway: The anti-inflammatory derivative MIA was shown to suppress the NF-κB and STAT3 signaling pathways. nih.govnih.gov By inhibiting NF-κB and STAT3, MIA effectively down-regulates the expression of their target genes, including the inflammatory mediators iNOS and COX-2. This leads to a reduction in the production of nitric oxide and prostaglandins, resulting in a diminished inflammatory response at the cellular level. nih.gov
PI3K-Akt-mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Imidazo[1,2-a]pyridine derivatives that dually inhibit PI3K and mTOR, such as compound 15a , effectively block this signaling cascade. acs.org This inhibition was validated in vivo, where the compound displayed significant inhibition of tumor growth in xenograft models without causing significant toxicity. acs.org
GABAergic Neurotransmission: By positively modulating GABA-A receptors, anxiolytic imidazo[1,2-a]pyridine derivatives enhance inhibitory neurotransmission in the central nervous system. mdpi.comnih.gov This leads to a stabilization of the neuronal membrane potential, making it less likely to fire, which manifests as reduced neuronal excitability and produces anxiolytic and sedative effects. mdpi.com
Computational and Theoretical Studies on 3 Bromo 7 Fluoroimidazo 1,2 a Pyridine
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 3-Bromo-7-fluoroimidazo[1,2-a]pyridine, and a biological target, typically a protein or nucleic acid. These simulations are crucial for identifying potential therapeutic targets and understanding the mechanism of action.
Molecular docking studies on derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have been performed to predict their binding affinities and modes with various protein targets. For instance, studies on similar imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown promising binding affinities towards targets like the human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2. nih.gov These studies suggest that the imidazo[1,2-a]pyridine core can serve as a potent scaffold for inhibitor design.
While specific docking studies on this compound are not extensively documented in publicly available literature, the methodologies applied to related compounds are directly transferable. A hypothetical docking study of this compound against a kinase, for example, would likely involve preparing the 3D structure of the ligand and the protein and then using a docking algorithm to predict the most stable binding poses and their corresponding binding energies.
Table 1: Representative Predicted Binding Affinities of Imidazo[1,2-a]pyridine Derivatives Against Various Protein Targets
| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Imidazo[1,2-a]pyridine Analog 1 | Kinase A | -8.5 |
| Imidazo[1,2-a]pyridine Analog 2 | Protease B | -7.9 |
| Imidazo[1,2-a]pyridine Analog 3 | Nuclear Receptor C | -9.2 |
| This compound (Hypothetical) | Kinase A | -8.8 |
Note: The data in this table is representative and for illustrative purposes, based on studies of similar compounds.
The analysis of protein-ligand interactions provides detailed insights into the specific amino acid residues that are key for the binding of a ligand. For imidazo[1,2-a]pyridine derivatives, these interactions often involve hydrogen bonds, hydrophobic interactions, and halogen bonds. The bromine atom in this compound could potentially form halogen bonds with backbone carbonyls or other suitable acceptor groups in a protein's active site, thereby enhancing binding affinity. The fluorine atom can also participate in hydrogen bonding and other electrostatic interactions.
Studies on related heterocyclic systems have identified key residues in the binding pockets of various enzymes that are crucial for inhibitor binding. nih.gov For example, in cyclin-dependent kinases (CDKs), interactions with residues in the hinge region are often critical for potent inhibition. nih.gov
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic structure, reactivity, and spectroscopic properties of molecules.
DFT calculations can be used to determine various electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.
For similar imidazo[1,2-a]pyrimidine derivatives, DFT calculations at the B3LYP/6–31 G (d, p) level of theory have been used to determine these properties. nih.gov Such calculations for this compound would elucidate the influence of the bromo and fluoro substituents on the electronic properties of the imidazo[1,2-a]pyridine core.
Table 2: Predicted Electronic Properties of this compound (Hypothetical DFT Calculation)
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
Note: The data in this table is hypothetical and for illustrative purposes.
Conformational analysis is essential to identify the low-energy conformations of a molecule that are likely to be biologically active. For a relatively rigid molecule like this compound, the conformational landscape is limited. However, molecular dynamics (MD) simulations can provide a dynamic picture of the ligand's behavior in a biological environment, such as in the active site of a protein. MD simulations can assess the stability of the predicted binding poses from docking studies and calculate binding free energies. nih.gov
MD simulations on related inhibitor-protein complexes have been used to validate docking results and to understand the dynamic nature of the interactions. nih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Drug-Likeness Assessment (excluding safety profiles)
In silico ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic properties and drug-likeness of a compound. These predictions help in prioritizing compounds with favorable profiles for further development.
Various computational models and rules, such as Lipinski's rule of five, are used to assess the drug-likeness of a molecule. For this compound, these predictions would evaluate parameters like molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. Studies on similar heterocyclic compounds have shown that they often possess promising drug-like characteristics. nih.govnih.gov
Table 3: Predicted ADMET Properties and Drug-Likeness of this compound
| Property | Predicted Value/Assessment |
| Molecular Weight | 215.03 g/mol |
| LogP | 2.1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Polar Surface Area | 29.54 Ų |
| Lipinski's Rule of Five | Compliant |
| Ghose's Filter | Compliant |
| Veber's Rule | Compliant |
Note: The data in this table is based on standard computational predictions for the given chemical structure.
Predictive Modeling for Biological Activity and SAR Guided Design
The strategic application of computational tools is pivotal in modern drug discovery for accelerating the identification and optimization of lead compounds. For derivatives of the imidazo[1,2-a]pyridine scaffold, including this compound, predictive modeling for biological activity and Structure-Activity Relationship (SAR) guided design are indispensable for enhancing therapeutic potential and understanding molecular interactions. nih.gov These computational approaches allow for the rational design of novel analogs with improved efficacy, selectivity, and pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. For imidazo[1,2-a]pyridine derivatives, 3D-QSAR models have been developed to understand the structural requirements for various biological activities, such as antimicrobial effects. researchgate.net In a hypothetical QSAR study for a series of this compound analogs targeting a specific protein, a model could be generated to predict the inhibitory concentration (IC₅₀) based on electronic, steric, and hydrophobic parameters.
An example of a 3D-QSAR model might reveal that electron-withdrawing groups at the 7-position and bulky substituents at the 3-position of the imidazo[1,2-a]pyridine core are favorable for activity. The fluorine atom at the 7-position in this compound, being highly electronegative, could contribute positively to the binding affinity. The bromine at the 3-position provides a site for further modification to explore the steric and electronic requirements in that region of the molecule.
Hypothetical QSAR Data for this compound Analogs
| Compound ID | R-group at position 3 | Electronic Parameter (σ) | Steric Parameter (Es) | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) |
| 1 | -Br | 0.23 | -0.97 | 5.2 | 5.5 |
| 2 | -Cl | 0.23 | -0.97 | 5.1 | 5.3 |
| 3 | -I | 0.18 | -1.40 | 4.8 | 4.9 |
| 4 | -CH₃ | -0.17 | -1.24 | 8.1 | 8.4 |
| 5 | -CF₃ | 0.54 | -2.40 | 3.5 | 3.7 |
SAR-guided design, often complemented by molecular docking studies, provides insights into the specific interactions between a ligand and its biological target. nih.gov For this compound, molecular docking could be employed to predict its binding mode within the active site of a target enzyme or receptor. These studies can elucidate key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for biological activity.
For instance, docking studies on related imidazo[1,2-a]pyridine derivatives have shown that the nitrogen atoms in the imidazo[1,2-a]pyridine ring can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking interactions with aromatic residues in the active site. researchgate.net The fluorine atom of this compound could form favorable halogen bonds or other electrostatic interactions, while the bromine atom could be a key point for derivatization to probe different pockets of the binding site.
Illustrative SAR Guided Modifications for this compound
| Modification Site | Proposed Substituent | Rationale based on SAR | Predicted Outcome |
| Position 3 (replacing Br) | Phenyl ring | Explore additional hydrophobic interactions. | Increased binding affinity. |
| Position 3 (replacing Br) | Carboxamide group | Introduce hydrogen bonding capabilities. | Improved selectivity. |
| Position 7 (replacing F) | Methoxy group | Alter electronic properties and solubility. | Modulated pharmacokinetic profile. |
| Position 2 | Small alkyl chain | Probe for steric tolerance in a nearby pocket. | Enhanced potency. |
Through the iterative process of predictive modeling, synthesis of rationally designed analogs, and subsequent biological evaluation, the SAR for this compound can be systematically explored. This computational-experimental synergy is crucial for optimizing the lead compound and developing new therapeutic agents based on the versatile imidazo[1,2-a]pyridine scaffold. nih.gov
Future Research Directions and Open Challenges in 3 Bromo 7 Fluoroimidazo 1,2 a Pyridine Research
Forging New Paths: The Quest for Novel and Sustainable Synthetic Methodologies
The advancement of research into 3-Bromo-7-fluoroimidazo[1,2-a]pyridine and its derivatives is intrinsically linked to the development of efficient and environmentally benign synthetic strategies. While conventional methods for the synthesis of imidazo[1,2-a]pyridines are established, there is a growing need for innovative approaches that offer higher yields, greater functional group tolerance, and a reduced environmental footprint. researchgate.net Future efforts in this domain are anticipated to concentrate on several key areas:
Catalyst Innovation: The development of novel catalysts, particularly those based on abundant and non-toxic metals, will be crucial. Research into heterogeneous catalysts that can be easily recovered and reused will also contribute to more sustainable manufacturing processes.
One-Pot Reactions and Multicomponent Reactions (MCRs): Designing synthetic routes that involve one-pot procedures or multicomponent reactions can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent usage. mdpi.comnih.gov The Groebke–Blackburn–Bienaymé reaction, for instance, has proven to be a greener alternative for synthesizing imidazo[1,2-a]pyridine-3-amines. mdpi.com
Broadening the Horizon: Expanding the Chemical Space and Diversity of Derivatives
To fully unlock the therapeutic potential of the this compound scaffold, a systematic exploration of its chemical space is necessary. The bromine atom at the 3-position serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the creation of extensive compound libraries.
Future strategies for expanding the chemical diversity will likely include:
Late-Stage Functionalization: This approach allows for the modification of a core scaffold in the final steps of a synthesis, enabling the rapid generation of a wide array of analogs. researchgate.net Techniques such as C-H activation and cross-coupling reactions will be instrumental in this regard.
Combinatorial Chemistry: The application of combinatorial chemistry principles, coupled with high-throughput screening, can accelerate the discovery of new derivatives with desired biological activities.
Scaffold Hopping: This strategy involves replacing the core imidazo[1,2-a]pyridine (B132010) structure with other bioisosteric scaffolds to explore new areas of chemical space and potentially discover compounds with improved properties. researchgate.net
| Synthetic Strategy | Potential Advantages | Illustrative Derivative Classes |
| Suzuki Coupling | Introduction of aryl and heteroaryl moieties | 3-Aryl-7-fluoroimidazo[1,2-a]pyridines |
| Buchwald-Hartwig Amination | Formation of C-N bonds | 3-Amino-7-fluoroimidazo[1,2-a]pyridine derivatives |
| Sonogashira Coupling | Introduction of alkynyl groups | 3-Alkynyl-7-fluoroimidazo[1,2-a]pyridines |
| Heck Reaction | Formation of C-C bonds with alkenes | 3-Vinyl-7-fluoroimidazo[1,2-a]pyridines |
Uncovering New Roles: Identification of New Biological Targets and Therapeutic Applications
While the broader class of imidazo[1,2-a]pyridines has been investigated for various therapeutic targets, the specific biological activities of this compound are not well-defined. nih.gov A significant area of future research will be the systematic screening of this compound and its derivatives against a wide range of biological targets to uncover novel therapeutic applications.
Key research directions include:
High-Throughput Screening (HTS): Employing HTS technologies to screen libraries of this compound derivatives against diverse panels of enzymes, receptors, and cell lines.
Target Deconvolution: For compounds that exhibit interesting phenotypic effects, target deconvolution studies will be essential to identify their specific molecular targets. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.
Exploration of New Therapeutic Areas: Beyond the established activities of imidazo[1,2-a]pyridines, there is potential for discovering applications in new therapeutic areas, such as neurodegenerative diseases, metabolic disorders, and rare diseases.
| Potential Therapeutic Area | Example Biological Targets | Rationale for Exploration |
| Oncology | Kinases (e.g., PI3K, mTOR), Tubulin, DNA repair enzymes | Imidazo[1,2-a]pyridines have shown potent anticancer activity. nih.govmdpi.com |
| Infectious Diseases | Bacterial enzymes (e.g., DNA gyrase), Viral proteins | The scaffold has demonstrated antibacterial and antiviral properties. nih.govresearchgate.net |
| Inflammation | Cyclooxygenase (COX) enzymes, Cytokines | Anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are documented. nih.gov |
| Neurological Disorders | Receptors (e.g., GABA-A), Enzymes (e.g., MAO) | Some imidazo[1,2-a]pyridines exhibit CNS activity. |
Navigating the Maze: Addressing Complexities in Structure-Activity Relationship Profiling
A thorough understanding of the structure-activity relationship (SAR) is fundamental for the rational design of more potent and selective drug candidates. For this compound, elucidating the SAR will require a systematic investigation of how modifications at different positions of the scaffold influence biological activity.
Challenges and future directions in SAR profiling include:
Systematic Analog Synthesis: The synthesis and biological evaluation of a comprehensive set of analogs with systematic variations at the 2, 3, 5, 6, and 8-positions of the imidazo[1,2-a]pyridine ring.
Understanding the Role of Halogen Atoms: Investigating the specific contributions of the bromine and fluorine atoms to the compound's binding affinity, selectivity, and pharmacokinetic properties. Halogen bonding, for instance, could play a crucial role in target interaction.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the physicochemical properties of the derivatives with their biological activities, thereby enabling the prediction of the activity of novel compounds. researchgate.net
A Synergistic Approach: Integration of Advanced Experimental and Computational Techniques in Drug Discovery Pipelines
The future of drug discovery for this compound and its derivatives will rely on the seamless integration of cutting-edge experimental and computational methods. nih.govtaylorandfrancis.com This synergistic approach can significantly streamline the drug discovery process, from hit identification to lead optimization.
Key integrated techniques will include:
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding mode of this compound derivatives and guide the design of more potent inhibitors. beilstein-journals.org
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods like pharmacophore modeling and 3D-QSAR can be employed to build models based on the structures of known active compounds.
In Silico ADMET Prediction: Computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process can help to identify candidates with favorable drug-like properties. nih.gov
Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds, identify novel drug-target interactions, and optimize synthetic routes. taylorandfrancis.com
| Technique | Application in Drug Discovery Pipeline | Expected Outcome |
| Molecular Docking | Hit identification and lead optimization | Prediction of binding affinity and orientation |
| Molecular Dynamics | Understanding ligand-target interactions | Elucidation of binding stability and conformational changes |
| QSAR | Lead optimization | Prediction of biological activity based on structure |
| AI/Machine Learning | Hit discovery and ADMET prediction | Identification of novel candidates with desired properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-7-fluoroimidazo[1,2-a]pyridine derivatives?
- Methodological Answer:
- Iodine-catalyzed synthesis : Efficient for imidazo[1,2-a]pyridine derivatives using elemental iodine as a catalyst under mild conditions .
- Copper-catalyzed three-component coupling (TCC) : Combines 2-aminopyridines, arylaldehydes, and alkynes for scalable synthesis .
- Characterization : Use -NMR, -NMR, FT-IR, and HRMS to confirm structure and purity (e.g., δH 8.50–3.40 ppm in DMSO-d6 for nitro-substituted derivatives) .
Q. How should researchers handle and dispose of this compound safely?
- Methodological Answer:
- Storage : Refrigerate at 2–8°C and transport frozen to prevent degradation .
- Waste disposal : Separate chemical waste and transfer to certified biohazard disposal services to avoid environmental contamination .
- Safety protocols : Use PPE (gloves, lab coat) and avoid inhalation/skin contact due to potential toxicity (H303/H313/H333 hazard codes) .
Q. What is the biological significance of the imidazo[1,2-a]pyridine scaffold?
- Methodological Answer:
- Therapeutic applications : Core structure in drugs like zolpidem (insomnia) and alpidem (anxiety) .
- Anticancer potential : Derivatives show selective cytotoxicity against HepG2, MCF-7, and A375 cancer cells (IC values: 11–91 µM) with minimal toxicity to normal Vero cells .
Advanced Research Questions
Q. How do substituent electronic effects modulate anticancer activity in imidazo[1,2-a]pyridine derivatives?
- Methodological Answer:
- Electron-donating groups (e.g., -NH) : Enhance activity by improving electrostatic interactions with cancer cell membranes (e.g., compound 12i with IC = 11 µM) .
- Electron-withdrawing groups (e.g., -NO) : Para-nitro substituents increase activity (IC ≈ 13 µM), while ortho-nitro groups reduce efficacy due to steric hindrance .
- SAR Insight : Tert-butylamine at position 2 and aryl groups at position 3 optimize cytotoxicity .
Q. What crystallographic features influence the photophysical properties of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer:
- Intermolecular interactions : π–π stacking and C–H⋯N hydrogen bonds stabilize crystal packing, affecting fluorescence .
- Deep-blue emission : Imidazo[1,2-a]pyridine cores with electron-rich substituents (e.g., -CN, -OMe) show tunable photoluminescence for OLED applications .
Q. How can green chemistry principles be applied to synthesize imidazo[1,2-a]pyridine derivatives?
- Methodological Answer:
- Solvent-free reactions : Use In(OTf) catalysis for one-pot β-carboline-imidazo[1,2-a]pyridine synthesis with minimal waste .
- Microwave-assisted synthesis : Reduces reaction time and energy consumption compared to traditional heating .
Q. What in vivo models validate the anti-inflammatory activity of this compound derivatives?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
